2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a sulfur-containing acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and a sulfanyl linker connected to an N-[2-(trifluoromethyl)phenyl]acetamide moiety. Its structure combines fluorinated aromatic systems with heterocyclic and thioether functionalities, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and bioavailability.
Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O2S/c19-12-7-5-11(6-8-12)15-9-23-17(26-15)27-10-16(25)24-14-4-2-1-3-13(14)18(20,21)22/h1-9H,10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHIOZAXBAVFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and reported biological activities.
Key Observations:
Heterocyclic Core Modifications: Replacement of the 1,3-oxazole (target compound) with 1,2,4-triazole (e.g., ) or 1,3,4-thiadiazole (e.g., ) alters electronic properties and binding affinities. Triazoles enhance metabolic stability, while thiadiazoles improve lipophilicity.
Substituent Effects :
- Fluorine and trifluoromethyl groups enhance bioavailability and resistance to oxidative metabolism. The 4-fluorophenyl group is common in kinase inhibitors .
- Positional isomerism (e.g., trifluoromethyl at phenyl-2 vs. phenyl-3) significantly impacts target selectivity, as seen in .
Biological Activity Trends :
- Sulfanyl-acetamide derivatives are frequently associated with enzyme inhibition (e.g., phospholipase A2 inhibitors in ).
- Flufenacet exemplifies agrochemical applications, whereas other analogs (e.g., ) align with pharmaceutical research.
Research Findings and Implications
- Agrochemical vs. Pharmaceutical Design : The trifluoromethyl group in the target compound is more common in pharmaceuticals (e.g., kinase inhibitors) than in agrochemicals like Flufenacet .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
